2-Phenoxybutanohydrazide

Anticancer Cytotoxicity Anti-inflammatory

2-Phenoxybutanohydrazide (CAS 31145-69-4) is a synthetic aryloxy acid hydrazide, defined by a phenoxy group bonded at the 2-position of a butanoic acid hydrazide scaffold. With a molecular weight of 194.23 g/mol, an XLogP3-AA of 1.4, a topological polar surface area of 64.4 Ų, and 2 hydrogen-bond donors/3 acceptors, the compound occupies a defined physicochemical space.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 31145-69-4
Cat. No. B2654695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybutanohydrazide
CAS31145-69-4
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCC(C(=O)NN)OC1=CC=CC=C1
InChIInChI=1S/C10H14N2O2/c1-2-9(10(13)12-11)14-8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)
InChIKeyXENRMFJZHMCGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybutanohydrazide: Basic Characteristics and In-Class Positioning for Procurement Assessment


2-Phenoxybutanohydrazide (CAS 31145-69-4) is a synthetic aryloxy acid hydrazide, defined by a phenoxy group bonded at the 2-position of a butanoic acid hydrazide scaffold [1]. With a molecular weight of 194.23 g/mol, an XLogP3-AA of 1.4, a topological polar surface area of 64.4 Ų, and 2 hydrogen-bond donors/3 acceptors, the compound occupies a defined physicochemical space [2]. It is commercially available at ≥95–97% purity from multiple global suppliers, positioning it as a readily accessible, small-molecule intermediate for research-grade organic synthesis and medicinal chemistry programs .

Why Generic Substitution Fails: Critical Intersection of Acyl Chain Length, Phenoxy Positioning, and Electronic Properties


In-class hydrazides cannot be assumed interchangeable due to steep structure-activity relationships demonstrated across aryloxy acid hydrazide analogues. For example, phenoxyacetohydrazide-derived Schiff bases exhibit potent β-glucuronidase inhibition (IC50 = 9.20 ± 0.32 µM) that is lost upon minimal ring substitution [1], while anti-trypanosomal activity in 2-phenoxyacetohydrazide derivatives relies on specific benzylidene substituents (IC50 = 10.3 µM) [2]. The α-phenoxy substituent present in 2-phenoxybutanohydrazide confers a distinct steric and electronic environment versus the linear γ-phenoxy isomer (4-phenoxybutanohydrazide) or the non-phenoxy analogue 2-phenylbutanohydrazide, directly influencing cyclisation outcomes and coordination chemistry—differences that render generic replacement scientifically and economically risky [3].

2-Phenoxybutanohydrazide Procurement Evidence Guide: Quantitative Differentiation Against Closest Analogs


Protease Inhibition Across Cancer Cell Lines: Cytotoxic Potency and Anti-Inflammatory Activity

In comparative cytotoxicity profiling, 2-phenoxybutanohydrazide demonstrated low-micromolar to sub-micromolar IC50 values against four human cancer cell lines (A549, MCF-7, HeLa, HepG2) ranging from 0.15 to 0.46 µM, alongside >60% TNF-α reduction, indicative of a robust anti-inflammatory component . A benzohydrazide derivative comparator displayed an IC50 of 0.29 µM against MCF-7 only; the target compound achieves comparable potency across a broader tumour-type panel. However, this evidence is classified as Supporting Evidence because the primary source relies on vendor-curated data lacking a formal peer-reviewed reference, and the comparator is a different hydrazide class rather than a structurally defined 2-phenoxybutanohydrazide analog .

Anticancer Cytotoxicity Anti-inflammatory

Anti-Trypanosomal Scaffold Potential: Comparison with 2-Phenoxyacetohydrazide-Derived Leads

The 2-phenoxyalkanoic acid hydrazide class has yielded highly active anti-trypanosomal agents. The 2-phenoxyacetohydrazide derivative (E)-N′-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide exhibited an IC50 of 10.3 µM against trypomastigotes (comparable to benznidazole) with a selectivity index (SI) of 46 [1]. Another analogue, (E)-N′-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide, reached nanomolar potency (IC50 = 40 nM), approximately 38-fold more active than the standard drug [1]. Extending the acyl chain from acetate to butanoate—as in 2-phenoxybutanohydrazide—introduces an additional ethyl group that increases lipophilicity (XLogP3-AA 1.4 vs. ~0.5) and may enhance membrane permeability and target engagement, a hypothesis that rationalises selecting the butanoate congener for medicinal chemistry optimisation programs.

Anti-trypanosomal Neglected tropical diseases Hydrazone derivatives

β-Glucuronidase Inhibition: Phenoxyacetohydrazide-Derived Potency as a Benchmark for Hydrazide Scaffold Design

Phenoxyacetohydrazide Schiff base analogs 1–28 have been extensively characterised for β-glucuronidase inhibition, with IC50 values ranging from 9.20 ± 0.32 µM to >100 µM; the most potent compounds (1, 5) exceed the standard D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) by ≥5-fold [1]. These findings establish the phenoxy-hydrazide core as a privileged β-glucuronidase inhibitor chemotype. 2-Phenoxybutanohydrazide, retaining the essential phenoxy-hydrazide pharmacophore with an elongated butanoate chain, is anticipated to recapitulate this inhibition profile while offering altered metabolic stability and solubility parameters compared to the acetate-based library.

β-Glucuronidase inhibition Schiff base Hydrazone

Regioselective Heterocyclisation: Differential Reactivity Driven by α-Phenoxy Substitution

Aryloxy acid hydrazides react with α,β-unsaturated ketones (chalcones) to yield hydroxy-pyrazolines via regioselective cyclisation, with product distribution critically dependent on the steric environment around the hydrazide nucleophilic centre [1]. The 2-phenoxy substitution locates the phenoxy group directly adjacent to the hydrazide moiety, creating a sterically hindered α-carbon. In contrast, 4-phenoxybutanohydrazide presents an unhindered γ-phenoxy-alkyl chain, while 2-phenylbutanohydrazide lacks the ether oxygen entirely, altering hydrogen-bonding capacity and electronic density at the reactive nitrogen. These structural distinctions translate into divergent regiochemical outcomes and yield profiles in cyclocondensation reactions, as demonstrated by Karthikeyan et al. (2007), making the 2-phenoxy isomer a uniquely constrained template for selective heterocycle construction.

Heterocyclic synthesis Pyrazoline Regioselectivity Building block

Fungicidal Activity Against Root Rot Pathogens: Aryloxy Acid Hydrazide Class Potency

Phenoxyacetic acid hydrazides have demonstrated species-selective fungicidal activity against Fusarium root rot pathogens (F. oxysporum, F. sporotrichiella, F. graminearum). The most active compound in this series, a quinoxalin-hydrazide of phenoxyacetic acid, inhibited F. sporotrichiella var. poae growth by 2–3-fold relative to untreated controls [1]. While 2-phenoxybutanohydrazide itself has not been directly assayed in this model, structural analogues containing the phenoxy-hydrazide motif consistently exhibit fungistatic properties; the butanoate backbone may further influence logP-dependent membrane partitioning and thereby modulate antifungal potency compared to the benchmark acetate series.

Fungicide Fusarium Root rot Plant pathology

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Polar Surface Area

Computed physicochemical descriptors differentiate 2-phenoxybutanohydrazide from its closest structural analogs (Table 1). The target compound's XLogP3-AA of 1.4, TPSA of 64.4 Ų, and 3 H-bond acceptors produce a balanced profile favourable for both solubility and permeability, with a predicted bioavailability score of 0.55 [1]. In contrast, 2-phenylbutanohydrazide lacks the phenoxy oxygen, reducing HBA count to 2 and TPSA to ~55 Ų, yielding a distinctly different property vector . Similarly, 2-phenoxyacetohydrazide possesses a lower molecular weight (166.18 Da) and predicted logP (~0.5), making the butanoate homologue more lipophilic and potentially more membrane-permeable—a critical consideration when selecting a scaffold for cell-based assay development or CNS-targeting programs.

Physicochemical properties logP Drug-likeness Solubility

Optimal Research and Industrial Application Scenarios for 2-Phenoxybutanohydrazide Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimisation of Anti-Trypanosomal and β-Glucuronidase Inhibitor Chemotypes

The well-characterised anti-trypanosomal activity of 2-phenoxyacetohydrazide derivatives (IC50 = 10.3 µM, SI = 46; nanomolar nitrofuran analogue IC50 = 40 nM) and β-glucuronidase inhibition of phenoxyacetohydrazide Schiff bases (IC50 = 9.20 ± 0.32 µM vs. standard 48.4 µM) establish the phenoxyhydrazide core as a privileged scaffold [1], [2]. 2-Phenoxybutanohydrazide's extended butanoate chain is predicted to increase logP by approximately 0.9 units, a calculated adjustment that may enhance membrane permeability and target engagement while preserving the essential pharmacophoric features. This makes it a strategic choice for SAR expansion libraries targeting these enzyme systems.

Heterocyclic Library Synthesis: Regioselective Pyrazoline Construction Using α-Phenoxy Constraint

Aryloxy acid hydrazides are key intermediates in regioselective heterocycle synthesis, as demonstrated by their condensation with chalcone dibromides to yield hydroxy-pyrazolines [3]. The α-phenoxy substitution of 2-phenoxybutanohydrazide, located directly adjacent to the reactive hydrazide nitrogen, is expected to impose steric control over cyclisation regiochemistry that differs from the unhindered γ-phenoxy isomer (4-phenoxybutanohydrazide). This regiochemical leverage is directly relevant to medicinal chemists and process chemists requiring defined heterocyclic scaffolds for fragment-based or diversity-oriented synthesis.

Agrochemical and Antifungal Screening: Exploration of Chain-Length Effects on Fusarium spp. Activity

Phenoxyacetic acid hydrazides exhibit species-selective fungicidal activity against Fusarium root rot pathogens (2–3-fold inhibition for a quinoxalin-hydrazide of phenoxyacetic acid) [4]. The butanoate homologue, 2-phenoxybutanohydrazide, provides a logical next-step scaffold for investigating the impact of acyl-chain length on antifungal potency, spectrum, and resistance profile. Its procurement thus offers direct access to a discrete chemical space that complements the well-studied acetate series, supporting agrochemical discovery efforts and intellectual property diversification.

Computational Drug Design and QSAR Model Building

With its defined computed properties—XLogP3-AA of 1.4, TPSA of 64.4 Ų, 2 HBD, and 3 HBA—2-phenoxybutanohydrazide serves as a quantitatively well-characterised data point for training and validating QSAR models of hydrazide-based bioactivity and ADME prediction [5]. Its intermediate lipophilicity and polar surface area place it within drug-like chemical space, making it a suitable reference compound for benchmarking computational models aimed at predicting the properties of novel aryloxy acid hydrazide derivatives.

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